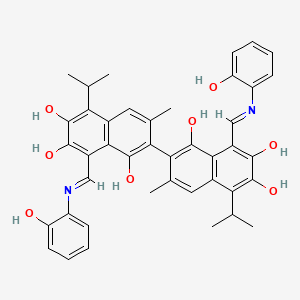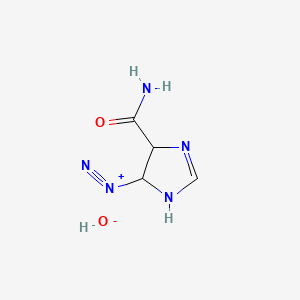
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This method yields 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides. Additionally, C4-functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the mechanochemical synthesis approach mentioned above provides a scalable and efficient route for its production. The stability of the products can be maintained by varying the pH value and storing under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) for trifluoromethylation and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and other functionalized thiadiazine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bendroflumethiazide, a thiazide diuretic, inhibit Na+/Cl- reabsorption in the kidneys, leading to increased urine production and reduced blood pressure . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bendroflumethiazide: A thiazide diuretic with similar structural features and pharmacological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar thiadiazine scaffold, known for its diverse pharmacological activities.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
720-49-0 |
|---|---|
Molecular Formula |
C8H7F3N2O2S |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-16(7,14)15/h1-3,12-13H,4H2 |
InChI Key |
DPJZVOYJEZTZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















